molecular formula C17H12O4 B1677167 Mitoflaxone CAS No. 87626-55-9

Mitoflaxone

Cat. No. B1677167
CAS RN: 87626-55-9
M. Wt: 280.27 g/mol
InChI Key: TZZNWMJZDWYJAZ-UHFFFAOYSA-N
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Description

Mitoflaxone is a compound related to Metolazone . Metolazone is a thiazide-like diuretic used to treat fluid retention (edema) and swelling caused by congestive heart failure, kidney disease, or other medical conditions . It is also used alone or together with other medicines to treat high blood pressure (hypertension) .


Molecular Structure Analysis

Mitoflaxone has a molecular formula of C17H12O4 . It contains a total of 35 bonds; 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether .

properties

IUPAC Name

2-(4-oxo-2-phenylchromen-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZNWMJZDWYJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236534
Record name Mitoflaxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 0.1 (mg/mL), 0.1 N NaOH ~20 (mg/mL), 0.1 N HCl < 0.1 (mg/mL), 0.1 M NaHCO3 < 0.3 (mg/mL), 95% EtOH 1 (mg/mL), MeOH 1 (mg/mL), CHCl3 < 0.1 (mg/mL), DMSO > 100 (mg/mL), TFA > 100 (mg/mL), 10% DMSO < 1 (mg/mL)
Record name FLAVONE ACETIC ACID
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/347512%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Mitoflaxone

CAS RN

87626-55-9
Record name Flavone-8-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87626-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitoflaxone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitoflaxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOFLAXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X230G6E63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
HMA Almaali, HR Muhsin, WSA Alabrahemy, M Yousif… - saspublishers.com
The influenza virus is known to cause illnesses worldwide, sometimes epidemics or even cause pandemics. Many efforts are done to reach the best treatment strategy to reach agents …
Number of citations: 2 www.saspublishers.com
HR Muhsin - saspublishers.com
In the inflammation process, the enzyme cyclooxygenase-2 expressed and its function is prostaglandins synthesis of from arachidonic acid so that to inhibit inflammation proses, COX-2 …
Number of citations: 2 www.saspublishers.com
MJ McKeage, LR Kelland - American Journal of Cancer, 2006 - Springer
Currently, there is a great deal of interest in drugs that target tumor vasculature and their therapeutic potential in combination regimens for the treatment of cancer. This review focuses …
Number of citations: 21 link.springer.com
MS Lokolkar, MK Pal, S Dey, BM Bhanage - Catalysis Letters, 2023 - Springer
The mononuclear cationic palladium complex of 4-pyridylthiolate and Xantphos having k 3 POP-coordinate mode was synthesized and used as a catalyst for the cyclocarbonylative …
Number of citations: 0 link.springer.com
MR Horsman, LE Sampson, DJ Chaplin… - International journal of …, 1996 - Taylor & Francis
The in vivo interaction between flavone acetic acid (FAA) and hyperthermia was studied in a C3H mammary carcinoma grown in the feet of female CDFl mice and in normal foot skin. …
Number of citations: 26 www.tandfonline.com
A Alrabie, A Al-Dhreai, I Al-Qadsy… - Research Journal of …, 2022 - indianjournals.com
Objectives The present study was designed to identify and screen phytochemicals present in methanolic extract of Sapindus emarginatus seed kernel, to evaluate its antimicrobial and …
Number of citations: 8 www.indianjournals.com
B Karmakar, I Ghosh, P Talukdar… - Pharma Innov J, 2019 - thepharmajournal.com
Annona reticulata Linn. is well-known medicinal tree and contains phytochemicals to prevent several diseases through traditional knowledge. The aim of the present in silico study was …
Number of citations: 4 www.thepharmajournal.com
RP Yadav, RK Saxena, R Gupta… - Biotechnology and …, 1998 - Wiley Online Library
… Further, a flavone termed mitoflaxone (flavoneacetic acid) has been used successfully as an anti-neoplastic drug. Selective protection/deprotection steps are often employed in the …
Number of citations: 140 iubmb.onlinelibrary.wiley.com
DR Newell, SS Burtles, BW Fox, DI Jodrell… - British journal of …, 1999 - nature.com
Preclinical toxicology studies are performed prior to phase I trials with novel cancer therapeutics to identify a safe clinical starting dose and potential human toxicities. The primary aim of …
Number of citations: 76 www.nature.com
K Xu, X Ren, J Wang, Q Zhang, XJ Fu… - Journal of Advanced …, 2023 - Elsevier
Background Flavonoids are one of the most important metabolites with vast structural diversity and a plethora of potential pharmacological applications, which have drawn considerable …
Number of citations: 3 www.sciencedirect.com

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